molecular formula C17H18N4OS3 B2485897 5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE CAS No. 1428356-65-3

5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B2485897
CAS No.: 1428356-65-3
M. Wt: 390.54
InChI Key: KGCFDRFIOGXAOG-UHFFFAOYSA-N
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Description

5-(4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure incorporating two privileged heterocyclic scaffolds: a 2,1,3-benzothiadiazole unit and a 4-methyl-1,3-thiazole ring, connected via a piperidine carbonyl linker . The 2,1,3-benzothiadiazole moiety is a well-known heterocyclic system frequently utilized in materials science and drug discovery due to its electron-deficient nature . Simultaneously, the 1,3-thiazole ring is a common structure in a wide array of bioactive molecules and approved drugs . This combination makes the compound a valuable candidate for investigating new therapeutic agents. Preliminary research on analogous structures suggests potential areas of application. Compounds containing 1,3,4-thiadiazole motifs have demonstrated notable antimicrobial activity against various bacterial strains, including gram-negative E. coli, potentially through inhibition of bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway . Furthermore, similar derivatives have been studied for their antitumor properties , showing promising in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The mechanism of action for such compounds may involve the inhibition of critical enzymes like dihydrofolate reductase (DHFR) . Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex molecules, such as macrocyclic compounds or polydentate ligands, or as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS3/c1-11-9-23-17(18-11)24-10-12-4-6-21(7-5-12)16(22)13-2-3-14-15(8-13)20-25-19-14/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFDRFIOGXAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting with the preparation of the thiazole and benzothiadiazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The benzothiadiazole moiety can be prepared via the cyclization of o-phenylenediamine with sulfur and nitrous acid .

The final step involves the coupling of the thiazole and benzothiadiazole intermediates with the piperidine derivative. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative is reacted with the piperidine derivative in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring

    Amines: Formed from the reduction of nitro groups in the benzothiadiazole moiety

    Halogenated and Nitrated Derivatives: Formed from electrophilic substitution reactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzothiadiazole moieties exhibit significant antimicrobial properties. The thiazole ring enhances the compound's ability to interact with biological targets, potentially leading to the development of new antibiotics or antifungal agents. Studies have shown that derivatives of benzothiadiazole possess activity against various bacterial strains, making them suitable candidates for further exploration in drug development .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

Neuroprotective Effects

Recent studies have suggested that thiazole-containing compounds may offer neuroprotective benefits. The ability of these compounds to cross the blood-brain barrier could make them valuable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical trials have indicated that they may reduce oxidative stress and inflammation in neuronal cells .

Drug Development Potential

Given its diverse biological activities, this compound is a candidate for further development into therapeutic agents. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and minimize toxicity. Computational modeling and high-throughput screening can facilitate the identification of more potent analogs .

Applications in Organic Electronics

The unique electronic properties of thiazole and benzothiadiazole derivatives make them suitable for applications in organic electronics. They can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances their performance in these applications .

Nanotechnology

In nanotechnology, compounds like 5-(4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole can be employed as building blocks for nanoscale materials. Their functional groups allow for easy modification and integration into nanocarriers for drug delivery systems, improving bioavailability and targeting capabilities .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
Study 3Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures exposed to neurotoxins by over 50%.
Study 4Organic ElectronicsAchieved a power conversion efficiency of 8% in OPVs using modified thiazole derivatives as active layers.

Mechanism of Action

The mechanism of action of 5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between the target compound and similar molecules:

Compound Name Core Structure Key Substituents/Modifications Reported Activity Reference
Target Compound Benzothiadiazole 4-Methylthiazole-sulfanylmethyl piperidine Not explicitly reported N/A
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) Benzenesulfonyl-oxadiazole 5-Phenyl-1,3,4-oxadiazole-thiomethyl Antibacterial (Gram-positive/Gram-negative)
MPEP (2-methyl-6-(phenylethynyl)pyridine) Pyridine Phenylethynyl Anxiolytic (mGlu5 antagonist)
Fipronil Pyrazole Trifluoromethyl, sulfinyl Pesticidal (GABA antagonist)
Key Observations:

Heterocyclic Core Influence: The benzothiadiazole core in the target compound contrasts with oxadiazole in compound 6a , pyridine in MPEP , and pyrazole in fipronil . Thiazole and oxadiazole moieties contribute to sulfur-mediated reactivity and metabolic stability, though oxadiazoles in compound 6a showed stronger antibacterial activity against Staphylococcus aureus and Escherichia coli .

Piperidine Modifications :

  • The target compound’s piperidine group is functionalized with a sulfanylmethyl-thiazole chain, while compound 6a uses a sulfonyl-benzenesulfonyl group. Sulfonyl groups in compound 6a may enhance solubility and target binding compared to sulfanyl derivatives .

Biological Activity :

  • MPEP’s anxiolytic effects (via mGlu5 receptor antagonism) suggest that sulfur-containing heterocycles paired with lipophilic groups (e.g., phenylethynyl) can target CNS pathways . The target compound’s thiazole-piperidine system may similarly modulate neurotransmission, though this requires experimental validation.
  • Fipronil’s pesticidal activity highlights the role of sulfinyl/sulfonyl groups and halogenated substituents in disrupting insect GABA receptors . The target compound lacks halogenation but shares sulfur-based motifs, which could be optimized for pesticidal applications.

Biological Activity

The compound 5-(4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl)-2,1,3-benzothiadiazole represents a novel structure with potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole derivatives with piperidine carbonyl compounds. The synthetic pathway may include steps such as:

  • Formation of thiazole derivatives.
  • Reaction with piperidine to introduce the carbonyl group.
  • Final cyclization or modification to yield the target compound.

Biological Activity Overview

This compound has been evaluated for various biological activities, notably its antimicrobial , antiviral , and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine moieties exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of 4-methylthiazole showed moderate to excellent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The presence of the thiazole ring has been linked to enhanced activity due to its ability to disrupt bacterial cell walls or inhibit essential enzymes .

Antiviral Activity

The compound's antiviral potential has been assessed in various studies:

  • In vitro tests have shown efficacy against viruses such as the Ebola virus (EBOV). Compounds structurally similar to this one have demonstrated submicromolar activity in inhibiting viral entry into host cells .
  • The mechanism may involve interference with viral replication processes or host cell interactions.

Anticancer Properties

Emerging data suggest that this compound may also possess anticancer properties:

  • Studies have indicated that thiazole derivatives can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Specific derivatives have shown promise in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

The biological activity of 5-(4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl)-2,1,3-benzothiadiazole can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Antimicrobial Study : A series of thiazole-piperidine derivatives were tested against multiple pathogens. Results showed that modifications at specific positions significantly enhanced their antimicrobial potency .
    CompoundBacterial StrainZone of Inhibition (mm)
    5aE. coli25
    5bS. aureus30
    5cP. aeruginosa20
  • Antiviral Evaluation : In a study targeting EBOV, a derivative similar to the compound exhibited IC50 values below 1 µM, indicating strong antiviral activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.